4-Ethenyl-1-ethyl-2-iodobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11I |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
4-ethenyl-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C10H11I/c1-3-8-5-6-9(4-2)10(11)7-8/h3,5-7H,1,4H2,2H3 |
InChI Key |
FVDBSHZWRFZSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethenyl 1 Ethyl 2 Iodobenzene and Analogues
Direct Halogenation Approaches for Aryl Iodides
The introduction of an iodine atom onto an aromatic ring is a fundamental step in the synthesis of many complex molecules, including the title compound. This is typically achieved through electrophilic aromatic substitution or, more recently, through decarboxylative methods.
Electrophilic Iodination Strategies for Benzene (B151609) Derivatives
Electrophilic aromatic substitution (SEAr) is a cornerstone of arene functionalization. However, the direct iodination of benzene derivatives is more challenging than chlorination or bromination because molecular iodine (I₂) is generally less reactive. organic-chemistry.org To overcome this, various activating reagents and conditions have been developed to generate a more potent electrophilic iodine species, often represented as "I⁺". chem-station.comorganic-chemistry.org
Commonly, an oxidizing agent is used in conjunction with I₂. chem-station.com For instance, a mixture of iodine and nitric acid can be used to generate the electrophile. libretexts.org Other effective systems include N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), often activated by a strong acid like sulfuric acid or trifluoroacetic acid. organic-chemistry.orgacs.org These methods are particularly useful for deactivated arenes. acs.org The choice of reagent can influence the regioselectivity of the iodination, which is crucial when synthesizing specifically substituted compounds. For substrates with electron-donating groups like the ethyl group in ethylbenzene (B125841), iodination typically yields a mixture of ortho and para isomers. nih.gov
Recent advances have focused on developing milder and more selective iodination protocols. Gold(I) and silver(I) salts have been shown to catalyze the iodination of electron-rich arenes with NIS under mild conditions. acs.org Furthermore, sterically controlled iodination using dual ligand-based palladium catalysts offers a method to access regioisomers that are difficult to obtain through traditional electrophilic substitution, which is typically governed by electronic effects. youtube.com
| Iodinating System | Typical Substrates | Key Features & Notes | Reference |
|---|---|---|---|
| I₂ / Oxidizing Agent (e.g., HNO₃, HIO₃) | Activated and deactivated arenes | Classic method; requires strong oxidizing conditions. | libretexts.orgacs.org |
| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., H₂SO₄, TFA) | Electron-rich arenes (phenols, anilines, anisoles) | Common and effective; acid catalyst enhances electrophilicity. | organic-chemistry.orgacs.org |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Activated aromatic compounds | Used with a thiourea (B124793) organocatalyst for high regioselectivity. | wikipedia.org |
| I₂ / Silver Mesylate | Electron-deficient arenes and heterocycles | Forms a highly reactive sulfonyl-based hypoiodite (B1233010) reagent in situ. | organic-chemistry.org |
| PhI(OAc)₂ / Anion Source (e.g., TMSCl, TMSBr) | Medicinally relevant arenes and heterocycles | In situ generation of non-symmetric iodanes allows for site-selective functionalization. | youtube.com |
Decarboxylative Iodination Pathways for Aromatic Carboxylic Acids
An alternative to electrophilic substitution is decarboxylative halogenation, which uses readily available aromatic carboxylic acids as starting materials. This method avoids issues of regioselectivity often encountered in the SEAr of substituted benzenes. The classic Hunsdiecker reaction, while effective for aliphatic acids, is often problematic for aromatic substrates. harvard.edu
Modern protocols have overcome these limitations. Transition-metal-free methods have been developed that allow for the efficient conversion of benzoic acids to aryl iodides using iodine (I₂) under oxidative conditions. harvard.edu These reactions are often more atom-economical and avoid the use of stoichiometric silver salts. harvard.eduacs.org Visible-light-induced decarboxylative iodination has also emerged as a powerful and mild technique, demonstrating broad substrate scope and high functional group tolerance. acs.org These methods proceed by replacing a carboxylic acid group with an iodine atom, providing a regiochemically precise route to aryl iodides that is dictated by the position of the carboxyl group on the starting material. youtube.com
| Method | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Transition-Metal-Free Iodination | I₂, K₂S₂O₈ (oxidant) | Heating in a solvent like DMSO | Avoids toxic transition metals and stoichiometric silver salts. | harvard.edu |
| Visible-Light-Induced Photoredox Catalysis | I₂, photocatalyst (e.g., Eosin Y) | Visible light irradiation at room temperature | Extremely mild conditions, high efficiency, and broad scope. | acs.org |
| Ag/Cu-Mediated Iodination | NaI, AgNO₃, Cu(OAc)₂ | Aerobic conditions | Effective for S-containing heterocycles and certain substituted benzoic acids. | acs.org |
| Palladium-Catalyzed Iodination | 1-Iodobutane, Pd/Xantphos catalyst | Base and deoxychlorinating reagent | Applicable to complex drug-like scaffolds from aryl and vinyl carboxylic acids. | pressbooks.pub |
Cross-Coupling Reactions for Constructing the 4-Ethenyl-1-ethyl-2-iodobenzene Scaffold
Cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The synthesis of this compound relies heavily on these methods to introduce the ethenyl (vinyl) and potentially the ethyl groups onto the iodinated benzene core.
Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Sonogashira Coupling, Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis. The Sonogashira and Suzuki-Miyaura reactions are particularly relevant for the construction of the target molecule.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. To construct the ethenyl group, a two-step process involving a Sonogashira coupling with an acetylene (B1199291) equivalent (like trimethylsilylacetylene), followed by selective reduction of the resulting alkyne, can be employed. The reaction conditions are generally mild, tolerating a wide variety of functional groups.
The Suzuki-Miyaura coupling reaction is another cornerstone of C-C bond formation, coupling an organoboron compound (like a boronic acid or ester) with an organohalide. To introduce the ethenyl group, a vinylboronic acid or a vinylboronate ester can be coupled with an aryl iodide. This reaction is renowned for its mild conditions, low toxicity of reagents, and exceptional functional group tolerance. Recent developments have even enabled Suzuki-Miyaura couplings to proceed via a 1,4-palladium migration, allowing for the synthesis of complex stereodefined olefins.
| Reaction | Coupling Partners | Typical Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI (co-catalyst), Amine base | Forms a C(sp²)-C(sp) bond. Useful for creating alkynes that can be later reduced to alkenes. | |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Pd(PPh₃)₄ or Pd(OAc)₂, Phosphine (B1218219) ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | Forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. High functional group tolerance; uses stable, non-toxic boron reagents. |
Nickel-Catalyzed Coupling Reactions for Ethenyl and Iodobenzene (B50100) Derivatives
While palladium catalysis is dominant, nickel-catalyzed cross-coupling reactions have emerged as a powerful, cost-effective alternative. Nickel catalysts can facilitate the reductive coupling of aryl halides with vinyl electrophiles, such as vinyl bromides or vinyl acetates, to form substituted styrenes. These reactions often proceed under mild conditions and display excellent functional group tolerance.
A significant challenge in cross-electrophile coupling is controlling the selectivity to favor the cross-product over homodimerization of the starting materials. wikipedia.org Nickel-based catalytic systems have shown remarkable ability to differentiate between two different C(sp²)-halide coupling partners, enabling the direct coupling of an aryl iodide with a vinyl bromide. wikipedia.org This provides a direct and efficient route to vinyl arenes without the need to pre-form an organometallic reagent.
Strategies for Selective Introduction of Ethenyl and Ethyl Moieties on Iodinated Arenes
The synthesis of a specific 1,2,4-trisubstituted arene like this compound requires precise control over the regiochemistry of each synthetic step. The order of substituent introduction is critical, as the directing effects of the groups already on the ring will influence the position of subsequent functionalization. youtube.com
A plausible synthetic pathway could start from a readily available substituted benzene and proceed through a series of regioselective steps:
Starting Material Selection and Iodination: A logical starting point is p-ethylanisole or p-ethylaniline, where the strong ortho-, para-directing methoxy (B1213986) or amino group can be used to direct iodination to the desired C2 position. The directing group can later be removed or converted. Alternatively, one could start with 1-ethyl-4-iodobenzene. Friedel-Crafts acylation of iodobenzene followed by reduction would yield this precursor.
Directed Iodination: To create the 1-ethyl-2,4-diiodobenzene intermediate, one could perform a second iodination on 1-ethyl-4-iodobenzene. Both the ethyl group and the iodo group are ortho-, para-directors. The position ortho to the ethyl group (C2) is activated by the ethyl group and meta to the iodo group, while the position ortho to the iodo group (C3) is meta to the ethyl group. The combined directing effects would favor iodination at the C2 position, ortho to the activating ethyl group.
Selective Vinylation: The final and most challenging step is the selective introduction of the ethenyl group at the C4 position of 1-ethyl-2,4-diiodobenzene, leaving the iodine at the C2 position. This selectivity can often be achieved by exploiting the different steric and electronic environments of the two iodine atoms. The C-I bond at the 4-position is less sterically hindered than the C-I bond at the 2-position, which is flanked by both an ethyl and an iodo group. A bulky palladium catalyst in a Suzuki-Miyaura coupling with a vinylboron reagent could selectively react at the more accessible C4 position. Differences in the electronic nature of the C-I bonds can also be exploited in selective cross-coupling reactions. harvard.edu
An alternative strategy involves Directed Ortho Metalation (DoM) . organic-chemistry.org While the target molecule itself lacks a classical directing metalation group (DMG), a precursor could be designed to incorporate one. For example:
Start with a molecule like N,N-diethyl-4-ethylbenzamide. The powerful amide DMG would direct lithiation and subsequent iodination to the ortho C2 position.
The amide group would then need to be converted to an ethenyl group, which is a multi-step transformation (e.g., reduction to a benzyl (B1604629) alcohol, oxidation to an aldehyde, and then a Wittig reaction). This route highlights the power of DoM in achieving specific substitution patterns that are inaccessible through standard electrophilic substitution. nih.gov
The successful synthesis of this compound thus hinges on a carefully planned sequence of reactions that leverages the principles of regioselectivity in both aromatic substitution and modern cross-coupling chemistry.
Functional Group Interconversions on Precursor Compounds to Yield this compound
The synthesis of this compound can be approached through several strategic functional group interconversions, starting from more readily available precursors. Given the specific substitution pattern, two primary retrosynthetic disconnections are considered: the introduction of the iodine atom onto a pre-existing 4-ethylstyrene (B166490) framework, or the formation of the ethenyl (vinyl) group on a 1-ethyl-2-iodobenzene (B90931) scaffold.
Route A: Electrophilic Iodination of 4-Ethylstyrene
One potential pathway involves the direct iodination of 4-ethylstyrene (also known as p-ethylstyrene). In this electrophilic aromatic substitution reaction, the directing effects of the ethyl and ethenyl groups are crucial in determining the regioselectivity of the iodination. Both the ethyl group (an alkyl group) and the ethenyl group are ortho-, para-directing activators. However, the steric hindrance from the ethyl group might favor iodination at the position ortho to the ethenyl group (C2 position).
Various iodinating reagents can be employed for this transformation. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid, hydrogen peroxide, or a hypervalent iodine reagent. organic-chemistry.orgresearchgate.net The role of the oxidant is to generate a more electrophilic iodine species (I⁺), which is necessary to overcome the aromaticity of the benzene ring. libretexts.org Catalytic methods using Lewis acids or transition metals can also facilitate this reaction under milder conditions. organic-chemistry.orgacs.org
Table 1: Proposed Conditions for Electrophilic Iodination of 4-Ethylstyrene
| Entry | Iodinating System | Solvent | Catalyst | Proposed Outcome |
| 1 | I₂ / HNO₃ | Acetic Acid | None | Mixture of regioisomers, potential for oxidation of the vinyl group. |
| 2 | N-Iodosuccinimide (NIS) | Acetonitrile (B52724) | Trifluoroacetic acid (catalytic) | Regioselective iodination, milder conditions. organic-chemistry.org |
| 3 | I₂ / H₂O₂ | Methanol | H₂SO₄ (catalytic) | "Green" approach with water as a byproduct. researchgate.net |
A significant challenge in this route is controlling the regioselectivity to favor the desired 2-iodo isomer over the 3-iodo isomer and preventing side reactions such as the addition of iodine to the double bond of the ethenyl group.
Route B: Vinyl Group Formation on a 1-Ethyl-2-iodobenzene Scaffold
An alternative and potentially more controlled approach starts with a pre-functionalized benzene ring, such as 1-ethyl-2-iodobenzene, and subsequently introduces the ethenyl group at the 4-position. This can be achieved through several modern cross-coupling reactions or by the transformation of a suitable functional group.
Palladium-Catalyzed Cross-Coupling Reactions:
Heck Reaction: The Heck reaction provides a powerful method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org In this proposed synthesis, 1-bromo-4-ethyl-2-iodobenzene could be selectively coupled with ethylene (B1197577) gas using a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine ligand. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the Heck reaction would need to be carefully managed. A more feasible approach would be to start with 4-bromo-1-ethyl-2-iodobenzene (B8766271) and couple it with a vinylating agent. Alternatively, starting with 1-ethyl-2,4-diiodobenzene, a selective Heck reaction at the 4-position might be achievable under carefully controlled conditions. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the vinylated product. libretexts.org
Stille Reaction: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org To synthesize this compound, 1-ethyl-2,4-diiodobenzene could be reacted with tributyl(vinyl)stannane. The differential reactivity of the two iodine atoms might allow for selective coupling at the 4-position.
Functional Group Transformation: An alternative to cross-coupling involves placing a functional group at the 4-position that can be readily converted to an ethenyl group. For example, a Friedel-Crafts acylation of 1-ethyl-3-iodobenzene (B3049051) could introduce an acetyl group at the 6-position (para to the ethyl group), yielding 1-(4-ethyl-2-iodophenyl)ethan-1-one. This ketone could then be reduced to the corresponding alcohol, followed by dehydration to form the desired ethenyl group. Another possibility is the Wittig reaction, where the ketone is reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to directly form the double bond.
Table 2: Proposed Routes for Vinyl Group Introduction
| Precursor | Reaction Type | Key Reagents | Potential Advantages |
| 1-Ethyl-2,4-diiodobenzene | Heck Reaction | Ethylene, Pd(OAc)₂, PPh₃, Base | Direct vinylation. wikipedia.org |
| 1-Ethyl-2,4-diiodobenzene | Stille Reaction | Tributyl(vinyl)stannane, Pd(PPh₃)₄ | High yields and functional group tolerance. wikipedia.org |
| 1-(4-Ethyl-2-iodophenyl)ethan-1-one | Wittig Reaction | Ph₃P=CH₂ | Direct conversion of ketone to alkene. |
| 1-(4-Ethyl-2-iodophenyl)ethan-1-one | Reduction & Dehydration | 1. NaBH₄ 2. H₂SO₄ (cat.), heat | Two-step, but uses common reagents. |
Atom-Economical and Green Chemistry Considerations in the Synthesis of Substituted Iodobenzenes
The principles of green chemistry and atom economy are increasingly important in the design of synthetic routes. These principles aim to minimize waste, reduce the use of hazardous substances, and maximize the incorporation of all materials used in the process into the final product.
Atom Economy in Iodination Reactions:
Traditional electrophilic iodinations often have poor atom economy. For instance, when using molecular iodine (I₂) as the iodinating agent, only one of the two iodine atoms is incorporated into the product, with the other being lost as iodide (I⁻). This results in a maximum theoretical atom economy of less than 50% for the iodine itself.
To address this, methods have been developed that utilize both iodine atoms. One such approach involves the in-situ oxidation of the iodide byproduct back to an electrophilic iodine species, allowing it to react further. For example, the use of molecular iodine in the presence of a stoichiometric oxidant can, in some cases, lead to the incorporation of both iodine atoms. nih.govacs.org A truly atom-economical approach would involve the direct reaction of the aromatic substrate with I₂, where both atoms are utilized, though this is often thermodynamically challenging. organic-chemistry.org
Green Chemistry Approaches:
Catalysis: The use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, which often end up as waste. Catalytic iodination of arenes can be achieved using various systems, including Lewis acids, mineral acids, and transition metals, which activate the iodine source. organic-chemistry.orgacs.org Laccase-catalyzed iodination of phenols using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant represents a highly sustainable method. rsc.org
Safer Solvents and Reaction Conditions: Many traditional iodination reactions are performed in hazardous chlorinated solvents like carbon tetrachloride or chloroform. acsgcipr.org Green chemistry encourages the use of safer alternatives. Water is an excellent "green" solvent for some iodination reactions, though its use must be carefully considered to avoid the formation of explosive nitrogen triiodide in the presence of ammonia. acsgcipr.orgeurekaselect.com Solvent-free reaction conditions, such as mechanical grinding, also represent a significant improvement in the environmental profile of a reaction. mdpi.com
Table 3: Green Chemistry Metrics for Iodination Methods
| Method | Atom Economy (Iodine) | Solvent | Reagent Toxicity | Overall "Greenness" |
| I₂ / Oxidant | Potentially > 50% | Often organic | Varies with oxidant | Moderate |
| N-Iodosuccinimide | ~50% | Acetonitrile, etc. | Moderate | Good |
| Catalytic I₂ / O₂ | High | Varies | Low | Excellent |
| Solvent-free grinding | ~50% | None | Low | Excellent |
By carefully selecting the synthetic route and reaction conditions, the synthesis of substituted iodobenzenes, including this compound, can be designed to be more efficient, safer, and more environmentally benign.
Reactivity and Mechanistic Studies of 4 Ethenyl 1 Ethyl 2 Iodobenzene
Mechanistic Investigations of Carbon-Halogen Bond Reactivity
The carbon-iodine (C-I) bond in 4-ethenyl-1-ethyl-2-iodobenzene is the most labile of the carbon-halogen bonds, making it a focal point for a range of chemical transformations. Its reactivity is a cornerstone of its utility in synthetic chemistry, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Pathways Involving the Iodine Moiety
Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging due to the high electron density of the benzene (B151609) ring, which repels incoming nucleophiles. wikipedia.org Such reactions typically require strong activation by electron-withdrawing groups at the ortho and para positions to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, the ethyl and ethenyl groups are weakly electron-donating, which does not favor the classical SNAr mechanism.
However, nucleophilic substitution can occur under specific conditions, such as through a radical-mediated pathway (SRN1) or via the formation of an aryne intermediate under very strong basic conditions. In gas-phase studies involving halobenzene radical cations, nucleophilic aromatic ipso-substitution has been observed, where the efficiency of the reaction with chloro-, bromo-, and iodobenzenes is significantly higher than with fluorobenzene. nih.gov For iodoarenes, the reaction is often exergonic, and the bulky iodine atom can detach as the nucleophile approaches, without the formation of a stable intermediate complex. nih.gov
| Nucleophilic Substitution Pathway | Activating Factors | General Reactivity Trend for Halogens |
| SNAr (Addition-Elimination) | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. wikipedia.orglibretexts.org | F > Cl > Br > I (rate-determining step is nucleophilic attack) |
| SRN1 (Radical-Nucleophilic) | Photochemical or electrochemical initiation to form an aryl radical. | I > Br > Cl > F (ease of C-X bond homolysis) |
| Elimination-Addition (Benzyne) | Very strong base (e.g., NaNH₂) and high temperatures. | Br, Cl > I, F (balance of acidity of ortho-proton and leaving group ability) |
This table presents generalized reactivity trends for nucleophilic aromatic substitution on haloarenes.
Oxidative Addition and Reductive Elimination in Transition Metal Catalysis
The C-I bond of this compound is highly susceptible to oxidative addition with low-valent transition metal complexes, particularly those of palladium(0). This step is the cornerstone of many cross-coupling reactions. The generally accepted mechanism involves the insertion of the metal center into the carbon-iodine bond, which leads to a change in the oxidation state of the metal, for instance, from Pd(0) to a Pd(II) species. youtube.comwikipedia.org Computational studies on aryl halides suggest that this process can proceed through different pathways, including a three-centered concerted mechanism or a nucleophilic displacement mechanism, depending on the ligands and the coordination number of the metal. chemrxiv.orgchemrxiv.org For aryl iodides, the oxidative addition step is typically fast due to the relatively weak C-I bond.
The subsequent step in many catalytic cycles is reductive elimination, where a new bond is formed between two ligands on the metal center, and the metal is reduced to its initial oxidation state. wikipedia.org For instance, in a palladium-catalyzed reaction, an arylpalladium(II) complex might undergo reductive elimination to form a new C-C or C-N bond, regenerating the Pd(0) catalyst. acs.org The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the groups being eliminated. acs.orgnih.gov Studies on arylpalladium(II) cyanide complexes have shown that electron-donating substituents on the aryl ring can accelerate the reductive elimination of arylnitriles, a trend that is distinct from other types of reductive eliminations. nih.govnih.gov
Role of Iodine as a Leaving Group in Coupling Reactions
The iodine atom in this compound is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F, which corresponds to the bond dissociation energies of the carbon-halogen bond.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, the oxidative addition of the aryl iodide to a Pd(0) catalyst is the initial and often rate-determining step. researchgate.netresearchgate.net The high reactivity of the C-I bond allows these reactions to proceed under mild conditions.
Heck-Mizoroki Reaction: Similarly, in the Heck-Mizoroki reaction, which couples an aryl halide with an alkene, the initial oxidative addition of the aryl iodide to Pd(0) is a crucial step. wikipedia.orgrsc.org The reaction of iodobenzene (B50100) with styrene (B11656) to form stilbene (B7821643) is a classic example. wikipedia.orgresearchgate.net The use of supported palladium catalysts has also been explored for the Heck reaction of iodobenzene. nih.govresearchgate.net
| Coupling Reaction | Key Mechanistic Steps | Role of Aryl Iodide |
| Suzuki-Miyaura Coupling | 1. Oxidative Addition of Ar-I to Pd(0) 2. Transmetalation with Boronic Acid/Ester 3. Reductive Elimination | Highly reactive substrate, facilitates rapid oxidative addition. researchgate.netresearchgate.net |
| Heck-Mizoroki Reaction | 1. Oxidative Addition of Ar-I to Pd(0) 2. Carbopalladation of Alkene 3. β-Hydride Elimination | Efficiently initiates the catalytic cycle. wikipedia.orgrsc.org |
This table summarizes the role of aryl iodides in two major cross-coupling reactions.
Reactivity of the Ethenyl Moiety
The ethenyl (styrenyl) group of this compound imparts the reactivity characteristic of alkenes, particularly styrenes. The double bond can undergo addition reactions and participate in cycloadditions.
Electrophilic and Radical Addition Reactions
Electrophilic Addition: The ethenyl group readily undergoes electrophilic addition. ucalgary.ca The regioselectivity of this reaction is governed by the formation of the more stable carbocation intermediate. Attack of an electrophile (E⁺) on the terminal carbon of the ethenyl group leads to a benzylic carbocation, which is stabilized by resonance with the adjacent aromatic ring. youtube.com Subsequent attack by a nucleophile (Nu⁻) yields the Markovnikov addition product. libretexts.orgnumberanalytics.com
Radical Addition: Free radical addition to the ethenyl group also proceeds via the formation of the more stable radical intermediate. doubtnut.comijcrt.org An initiating radical will add to the terminal carbon to form a resonance-stabilized benzylic radical. doubtnut.comyoutube.com This radical can then propagate a chain reaction, for example, in polymerization processes. libretexts.orgepa.gov
| Reaction Type | Intermediate | Regioselectivity |
| Electrophilic Addition | Benzylic Carbocation | Markovnikov (Nucleophile adds to the benzylic carbon). youtube.com |
| Radical Addition | Benzylic Radical | Anti-Markovnikov (in the context of HBr with peroxides) or polymerization. doubtnut.com |
This table outlines the key features of addition reactions to the ethenyl group of a styrene derivative.
Cycloaddition Reactions and Annulations
The ethenyl group can act as a 2π component (dienophile) in cycloaddition reactions. libretexts.org
Diels-Alder Reaction: As a dienophile, the ethenyl group of this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. wikipedia.orgyoutube.com The reactivity of the dienophile is enhanced by electron-withdrawing groups, so the ethenyl group in this molecule would be considered moderately reactive. youtube.com Styrene itself can also act as the 4π component in what is known as an intramolecular Diels-Alder vinylarene (IMDAV) reaction, though this requires overcoming the aromatic stabilization energy. nih.govnih.gov
Other Cycloadditions and Annulations: Styrene derivatives can participate in a variety of other cycloaddition and annulation reactions, often catalyzed by transition metals. These include [2+2] cycloadditions to form cyclobutanes and [4+2] annulations to construct new aromatic rings. youtube.comd-nb.infobeilstein-journals.org For example, oxidative [4+2] annulation of styrenes with alkynes has been developed to synthesize naphthalene (B1677914) derivatives. d-nb.info Cobalt-catalyzed annulation of styrenes with α-bromoacetic acids can yield γ-lactones. rsc.org Furthermore, electrochemical oxidative [4+2] annulation of different styrenes can produce polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org Gold-catalyzed intermolecular annulation of enynes and alkynes can also lead to styrene products. nih.gov
Olefin Metathesis and Related Transformations
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that redistributes fragments of alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgchem-station.com For a substrate like this compound, cross-metathesis (CM) represents a significant synthetic opportunity.
In a typical cross-metathesis reaction, the ethenyl group of this compound could be coupled with another olefin to generate a new, more complex internal alkene. For instance, the cross-metathesis of styrene derivatives is a well-established method for producing stilbene-like compounds. hrpub.org The reaction is driven by the release of volatile ethylene (B1197577) gas, which shifts the equilibrium towards the product. chem-station.com The choice of catalyst, such as Grubbs' first or second-generation catalysts, is crucial for achieving high efficiency and selectivity. hrpub.org
The homodimerization of this compound via self-metathesis could also be envisioned, leading to a symmetrical stilbene derivative, although this is often a competing pathway in cross-metathesis reactions. hrpub.org The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate between the catalyst's metal-carbene bond and the substrate's double bond. wikipedia.org
Table 1: Potential Cross-Metathesis Reactions of this compound Analogues
| Catalyst | Cross-Metathesis Partner | Product Type | Reference |
| Grubbs' 2nd Gen. | Styrene | trans-Stilbene | hrpub.org |
| Schrock Catalyst | Propylene | Substituted Butene | chem-station.com |
| Hoveyda-Grubbs Cat. | Acrylonitrile | Cinnamic Nitrile Deriv. | chem-station.com |
It is important to note that while the aryl iodide functionality is generally tolerant of metathesis conditions, catalyst compatibility and potential side reactions at the C-I bond should be considered.
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroarylation)
Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the ethenyl group. For vinylarenes like this compound, these reactions can proceed with high regioselectivity.
One relevant transformation is the iodo-oxyimidation of vinylarenes, which has been demonstrated using a system of N-hydroxyimide, iodine, and a hypervalent iodine oxidant like (diacetoxyiodo)benzene (B116549) (PIDA). beilstein-journals.orgnih.govresearchgate.net This reaction proceeds via a radical mechanism, where an imide-N-oxyl radical adds to the terminal carbon of the vinyl group, followed by trapping of the resulting benzylic radical by iodine. nih.gov This anti-Markovnikov type addition results in the formation of a C-O and a C-I bond across the original double bond. nih.gov
Table 2: Iodo-oxyimidation of Styrene Analogues
| Vinylarene | N-Hydroxyimide | Oxidant | Product Yield | Reference |
| Styrene | N-Hydroxyphthalimide | PhI(OAc)₂ | 91% | nih.gov |
| 4-Chlorostyrene | N-Hydroxyphthalimide | PhI(OAc)₂ | 85% | nih.gov |
| 4-Methylstyrene | N-Hydroxysuccinimide | PhI(OAc)₂ | 78% | nih.gov |
While direct hydroamination and hydroarylation of iodo-substituted styrenes are less commonly reported, the principles of C-N and C-C bond formation via C-H activation offer pathways to achieve similar outcomes. rsc.org
Directed C-H Functionalization Strategies Adjacent to Ethenyl and Iodobenzene Functionalities
The presence of the iodo and ethenyl groups on the aromatic ring can direct C-H functionalization to specific positions. The iodo group, in particular, is a known directing group for ortho-lithiation and subsequent electrophilic trapping. More modern approaches utilize transition metal-catalyzed C-H activation.
Palladium-catalyzed C-H activation is a powerful tool for the functionalization of arenes. nih.gov In the context of this compound, the iodine atom can direct ortho-C-H activation. For instance, in reactions involving N-arylpropiolamides, a palladium catalyst can facilitate an oxidative cyclization that involves the activation of an ortho C-H bond relative to the nitrogen-directing group, with a hypervalent iodine reagent acting as an oxidant and aryl source. frontiersin.org A similar strategy could potentially be applied to functionalize the C-H bond at the C3 position of this compound, directed by a suitable group at the ethyl or ethenyl substituent.
Furthermore, remote C-H iodination has been achieved using a picolinamide (B142947) directing group, demonstrating the feasibility of functionalizing specific C-H bonds even at a distance from the directing element. psu.edu
Hypervalent Iodine Chemistry and Oxidative Transformations with this compound Analogues
The iodobenzene moiety of this compound is a gateway to the rich field of hypervalent iodine chemistry. Oxidation of the iodine atom from its monovalent state to higher oxidation states (III or V) transforms it into a powerful oxidant and a versatile reagent for various synthetic transformations. nih.govnih.gov
Application of Iodine(III) and Iodine(V) Reagents in Synthesis
Aryl iodides can be oxidized to form stable and handleable hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes (ArI(OAc)₂) and [hydroxy(tosyloxy)iodo]arenes (ArI(OH)OTs), using oxidants like peracetic acid or Oxone®. organic-chemistry.org For an analogue like 4-iodostyrene, this would yield a polymerizable hypervalent iodine monomer, poly{[4-(hydroxy)(tosyloxy)iodo]styrene}, which has been used in the halotosyloxylation of alkynes. organic-chemistry.org
These hypervalent iodine reagents, derived from analogues of this compound, could be used in a variety of oxidative transformations. For example, hypervalent iodine(III) reagents are known to promote oxidative rearrangements of 1,1-disubstituted alkenes to yield α-arylated ketones. nih.gov They are also used as terminal oxidants in numerous transition metal-catalyzed reactions, including palladium-catalyzed C-H functionalization. frontiersin.org
Iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX), are potent oxidants capable of converting alcohols to aldehydes and ketones. organic-chemistry.org The oxidative cleavage of olefins to carboxylic acids or ketones can also be achieved with catalytic amounts of an iodoarene and a stoichiometric oxidant like Oxone®. organic-chemistry.org
Table 3: Synthesis of Hypervalent Iodine(III) Reagents from Aryl Iodides
| Aryl Iodide | Oxidant | Reagent Formed | Reference |
| Iodobenzene | m-CPBA / Acetic Acid | PhI(OAc)₂ | organic-chemistry.org |
| Iodobenzene | Oxone® / Trifluoroacetic Acid | PhI(OCOCF₃)₂ | organic-chemistry.org |
| Iodobenzene | Sodium Hypochlorite | PhI(OAc)₂ | organic-chemistry.org |
| 4-Iodostyrene | Peracetic Acid then p-TsOH | Poly{[4-(hydroxy)(tosyloxy)iodo]styrene} | organic-chemistry.org |
Mechanistic Aspects of Hypervalent Iodine-Mediated Reactions
The reactivity of hypervalent iodine compounds stems from the nature of the "hypervalent bond"—a linear three-center, four-electron (3c-4e) bond between the iodine and its two most electronegative ligands. nih.govacs.org This bond is highly polarized, making the iodine atom electrophilic and susceptible to nucleophilic attack. princeton.edu
Reactions involving hypervalent iodine(III) reagents often proceed through two fundamental steps: ligand exchange and reductive elimination. nih.govprinceton.edu In a typical oxidation, a substrate first coordinates to the iodine center, displacing one of the ligands. Subsequent reductive elimination of the iodoarene moiety (an excellent leaving group) transfers the functionality to the substrate. princeton.edu
In the context of oxidative rearrangements of alkenes, the hypervalent iodine reagent acts as an electrophile, adding to the double bond to generate a cationic intermediate which then undergoes rearrangement. nih.gov For radical reactions, such as the iodo-oxyimidation mentioned earlier, the hypervalent iodine compound acts as an oxidant to generate a radical species from a precursor. nih.gov The mechanism often involves single electron transfer (SET) from the substrate to the hypervalent iodine reagent.
The presence of the ethenyl group in analogues of this compound could also lead to intramolecular reactions when converted to a hypervalent iodine species. For example, intramolecular Heck-type reactions mediated by hypervalent iodine have been reported for 2-vinyl-phenyl substituted precursors, leading to the formation of quinolinones. organic-chemistry.org
Applications in Advanced Organic Synthesis and Materials Science
Building Block Utility for Complex Molecular Architectures
The presence of both an ethenyl (vinyl) group and an iodo group on the benzene (B151609) ring allows for selective and sequential reactions, making 4-Ethenyl-1-ethyl-2-iodobenzene a key precursor for the synthesis of intricate molecular frameworks. The carbon-iodine bond is particularly amenable to a variety of powerful carbon-carbon bond-forming reactions.
Synthesis of Fused Heterocycles and Polycyclic Aromatic Compounds
The ortho-positioning of the ethenyl and iodo substituents in this compound provides an ideal scaffold for intramolecular cyclization reactions to form fused ring systems. Palladium-catalyzed reactions, such as the Heck reaction, are particularly useful in this context. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, an intramolecular Heck reaction of this substrate could lead to the formation of a six-membered ring, yielding a substituted dihydronaphthalene derivative. Subsequent aromatization could then produce a naphthalene-based polycyclic aromatic compound.
Furthermore, the vinyl group can be transformed into other functional groups that can then participate in cyclization. For example, epoxidation of the vinyl group followed by a palladium-catalyzed cross-coupling reaction and subsequent intramolecular cyclization could provide access to various oxygen-containing heterocycles. The synthesis of nitrogen-containing heterocycles is also conceivable through reactions involving the vinyl group, such as hydroamination or cycloaddition, followed by cyclization strategies. rsc.orgnih.gov
While direct examples for this compound are not prevalent in the literature, the synthesis of various heterocycles from substituted 2-iodostyrenes is well-established, suggesting analogous reactivity for this compound. organic-chemistry.org
Divergent Synthetic Pathways Utilizing this compound as a Precursor
The differential reactivity of the vinyl and iodo groups allows for divergent synthetic strategies, where a single starting material can be converted into a variety of distinct products. The iodo group readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. wikipedia.orgwikipedia.orggold-chemistry.orglibretexts.orglibretexts.orgyoutube.comorganic-chemistry.org This enables the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups, at the 2-position.
The ethenyl group, on the other hand, can undergo a different set of transformations, including polymerization, hydrogenation, epoxidation, dihydroxylation, and metathesis. This dual reactivity allows for a modular approach to the synthesis of complex molecules. For instance, a Suzuki coupling at the iodo position could be followed by a specific transformation of the vinyl group, or vice versa.
Table 1: Potential Divergent Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-ethenyl-1-ethylbenzene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4-ethenyl-1-ethylbenzene |
| Heck Coupling | Alkene, Pd catalyst, Base | 2-(Substituted vinyl)-4-ethenyl-1-ethylbenzene |
| Hydrogenation | H₂, Pd/C | 1,4-Diethyl-2-iodobenzene |
| Epoxidation | m-CPBA | 2-(1-Ethyl-2-iodophenyl)oxirane |
| Dihydroxylation | OsO₄, NMO | 1-(1-Ethyl-2-iodophenyl)ethane-1,2-diol |
Polymer Chemistry and Materials Science Applications
The presence of a polymerizable ethenyl group makes this compound a valuable monomer for the synthesis of functional polymers.
Polymerization of Ethenyl-Substituted Benzene Derivatives (e.g., Styrene (B11656) Copolymerization)
This compound can be viewed as a substituted styrene and can undergo polymerization via various mechanisms, including free-radical polymerization, anionic polymerization, and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edulibretexts.org Copolymerization with other monomers, such as styrene or acrylates, allows for the tuning of the resulting polymer's properties.
The incorporation of the this compound unit into a polymer chain introduces the ethyl and iodo functionalities, which can significantly influence the material's characteristics, such as its thermal stability, refractive index, and solubility. The bulky ethyl and iodo groups can affect the polymer's morphology and chain packing.
Table 2: Potential Polymerization Methods for this compound
| Polymerization Method | Initiator/Catalyst | Key Features |
| Free-Radical Polymerization | AIBN, Benzoyl peroxide | Simple, versatile |
| Anionic Polymerization | n-Butyllithium | Can produce polymers with narrow molecular weight distribution |
| ATRP | Cu(I) complex, Alkyl halide initiator | Controlled polymerization, well-defined architectures |
Incorporation of Iodobenzene (B50100) Moieties into Functional Materials
The presence of the iodobenzene moiety within a polymer backbone or as a pendant group opens up possibilities for post-polymerization modification. The carbon-iodine bond can be functionalized using the same cross-coupling reactions mentioned earlier (Suzuki, Sonogashira, etc.), allowing for the synthesis of highly functionalized and complex polymeric architectures from a simpler precursor polymer. digitellinc.com This approach is advantageous as it allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions.
These modified polymers could find applications in various fields, such as organic electronics, as precursors to conductive or semi-conductive materials, or in sensor technology. The high atomic weight of iodine can also impart properties like increased refractive index or X-ray absorption capacity to the material.
Precursors for Radiolabeling and Imaging (General synthetic concept)
Aryl iodides are common precursors for the introduction of radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, which are used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). The general concept involves the replacement of the stable iodine atom with a radioactive isotope.
Computational and Theoretical Investigations of 4 Ethenyl 1 Ethyl 2 Iodobenzene
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering predictions of structure, reactivity, and various spectroscopic parameters. For a molecule like 4-Ethenyl-1-ethyl-2-iodobenzene, DFT can elucidate the influence of its distinct functional groups—the ethenyl, ethyl, and iodo substituents—on the aromatic ring.
DFT calculations on substituted methylbenzene molecules have shown that the addition of alkyl groups decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance conductivity and solubility. researchgate.net For this compound, the interplay of the ethyl and ethenyl groups would likely lead to a nuanced distribution of electron density, affecting its reactivity in various chemical transformations.
Theoretical chemistry provides invaluable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, a particularly relevant reaction is the palladium-catalyzed Heck reaction, a cross-coupling reaction that is fundamental in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org
A DFT study on the palladium-catalyzed domino reaction of a closely related compound, ortho-iodostyrene, provides significant insights. acs.org The study explored the mechanism involving the reaction of ortho-iodostyrene with an oxanorbornadiene and phenylboronic acid. The calculations suggested that two mechanisms, an alkene-insertion-first and a transmetalation-first pathway, are competitive, with the former being slightly more favorable. acs.org This type of detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Furthermore, computational studies on the Schmidt reaction have demonstrated how substituent effects can lead to different reaction products, sometimes through a single transition state that bifurcates into multiple pathways. nih.gov This highlights the complexity of reaction mechanisms and the power of computational chemistry to unravel them. For a molecule with multiple reactive sites like this compound, such computational foresight is essential for predicting regioselectivity and stereoselectivity in its reactions.
Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, including NMR, IR, and UV-Vis spectra. By calculating these properties for a proposed structure, chemists can compare the theoretical data with experimental results to confirm the identity and purity of a synthesized compound.
For instance, DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of molecules. doi.org In a study on 2-ethoxythiazole (B101290), the calculated chemical shifts at the B3LYP/6-311++G(d,p) and HSEH1PBE/6-311++G(d,p) levels of theory were in good agreement with experimental values. doi.org Similar calculations for this compound would be expected to provide accurate predictions of its NMR spectrum, aiding in its characterization.
Vibrational frequencies from IR spectroscopy can also be simulated. Theoretical studies on 2-ethoxythiazole showed that the calculated vibrational modes corresponded well with the experimental FT-IR spectrum. doi.org Discrepancies between calculated (gas phase) and experimental (condensed phase) spectra can often be explained by intermolecular interactions present in the solid or liquid state. environmentaljournals.org
UV-Vis absorption spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). Calculations on distyrylbenzene (B1252955) derivatives have been used to determine their electronic absorption and emission wavelengths, which is crucial for the design of fluorescent materials. nih.gov For this compound, TD-DFT could predict its absorption maxima, providing insights into its photophysical properties.
An illustrative table of calculated spectroscopic data for a related compound is provided below:
| Spectroscopic Data Type | Calculated Value (Method) | Experimental Value | Compound |
| ¹H NMR Chemical Shift (H5) | 6.8 ppm (B3LYP/6-311++G(d,p)) | - | 2-ethoxythiazole |
| ¹H NMR Chemical Shift (H6) | 7.3 ppm (B3LYP/6-311++G(d,p)) | - | 2-ethoxythiazole |
| IR Vibrational Frequency (C-S) | 756 cm⁻¹ (B3LYP/6-311++G(d,p)) | 757 cm⁻¹ | 2-ethoxythiazole |
| UV-Vis λmax | 233.3 nm (B3LYP/6-311++G(d,p)) | 263 nm (in chloroform) | 2-ethoxythiazole |
Table based on data from a study on 2-ethoxythiazole. doi.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, which has rotatable bonds in its ethyl and ethenyl side chains, MD simulations can provide a detailed picture of its conformational landscape.
Studies on bulk atactic polystyrene have used MD simulations to investigate local translational mobility and the glass-transition temperature. acs.org These simulations reveal how the phenyl side groups and the polymer backbone move over time. Similarly, MD simulations of a styrene (B11656)/1-octene copolymer in toluene (B28343) have been used to study its dimensional, conformational, and dynamic behaviors in solution. nih.govresearchgate.net These studies calculated properties such as the radius of gyration and end-to-end distance to understand the polymer chain's flexibility and interaction with the solvent. nih.govresearchgate.net
For an individual molecule of this compound, MD simulations could be employed to:
Determine the preferred conformations of the ethyl and ethenyl groups relative to the benzene (B151609) ring.
Analyze the energetic barriers to rotation around the single bonds.
Simulate its behavior in different solvents to understand solvation effects.
Such information is crucial for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as in a biological system or a crystal lattice.
Theoretical Studies on Halogen Bonding and Intermolecular Interactions
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov The iodine atom in this compound is a potential halogen bond donor due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the side of the iodine atom opposite to the C-I bond. nih.gov
The strength of a halogen bond is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the positive character of the σ-hole, leading to stronger halogen bonds. jyu.fi Conversely, electron-donating groups can diminish the halogen bond strength. jyu.fi In this compound, the electron-donating ethyl group and the electronically ambiguous ethenyl group would modulate the halogen bonding capability of the iodine atom.
Computational studies, often using methods like MP2 or dispersion-corrected DFT, are essential for accurately describing the energetics of halogen bonding. acs.org Research on various iodobenzene (B50100) derivatives has shown that these interactions can be significant in directing the self-assembly of molecules in the solid state and in solution. acs.org For example, studies on iodinated salicylhydrazone derivatives have highlighted the role of halogen bonding, alongside other interactions like π-π stacking and hydrophobic interactions, in binding to enzymes. mdpi.com
The following table presents calculated interaction energies for halogen bonds in different halobenzene-N-methylacetamide complexes, illustrating the relative strength of iodine in forming such bonds.
| Halogen Bond | Interaction Energy (kJ/mol) |
| Cl···O | 5.4–7.5 |
| Br···O | 9.0–12.1 |
| I···O | 14.2–17.6 |
Table based on data from a study on halobenzene complexes. acs.org
Computational Design of Catalytic Systems for Transformations Involving this compound
Computational chemistry is increasingly used not just to understand existing catalytic systems but also to design new and improved ones. youtube.com For transformations involving this compound, such as the Heck reaction, computational methods can be used to screen potential catalysts and ligands to identify those with optimal activity and selectivity. organic-chemistry.org
The Heck reaction typically employs a palladium catalyst. libretexts.org Computational studies can model the entire catalytic cycle, including oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination, to identify the rate-determining step and understand how the catalyst's structure influences it. For instance, research on a palladacycle phosphine (B1218219) mono-ylide complex has demonstrated its high efficiency in Mizoroki-Heck cross-coupling reactions. organic-chemistry.org
In the context of this compound, computational catalyst design could focus on:
Developing catalysts that are highly regioselective, promoting coupling at the ethenyl group without side reactions at other positions.
Designing ligands for the palladium center that enhance catalytic turnover and stability.
Exploring alternative, more sustainable metal catalysts.
Recent advancements have also focused on developing heterogeneous catalysts for Heck reactions to simplify catalyst recovery and reuse. nih.govabo.fi Computational modeling can aid in the design of these supported catalysts by simulating the interaction of the catalytic species with the support material.
Analytical Characterization Techniques for 4 Ethenyl 1 Ethyl 2 Iodobenzene
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for probing the molecular structure of 4-Ethenyl-1-ethyl-2-iodobenzene and verifying its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the vinyl protons of the ethenyl group, and the ethyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the functional groups. For instance, the aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their coupling constants providing information about their relative positions. The vinyl protons would show characteristic geminal, cis, and trans couplings. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing iodine atom and the electron-donating ethyl and ethenyl groups. The carbon attached to the iodine atom would appear at a characteristically high chemical shift. The vinyl carbons and the carbons of the ethyl group would also have specific resonance frequencies. For example, in the related compound ethylbenzene (B125841), the carbon atoms of the benzene ring appear at chemical shifts of approximately 125.7 ppm, 127.9 ppm, 128.4 ppm, and 144.2 ppm. docbrown.info The ethyl group carbons in ethylbenzene resonate at about 15.6 ppm (CH3) and 29.0 ppm (CH2). The presence of the iodo and ethenyl groups in this compound would cause predictable shifts from these values.
| ¹H NMR Data (Predicted) | |
| Assignment | Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 |
| Vinylic-H | 5.0 - 6.5 |
| Methylene-H (-CH2-) | ~2.7 (quartet) |
| Methyl-H (-CH3) | ~1.2 (triplet) |
| ¹³C NMR Data (Predicted) | |
| Assignment | Chemical Shift (ppm) |
| Aromatic C-I | > 100 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-Alkyl | ~145 |
| Vinylic =CH2 | ~115 |
| Vinylic =CH- | ~136 |
| Methylene -CH2- | ~29 |
| Methyl -CH3 | ~15 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (272.03 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Fragmentation of the molecular ion under electron ionization (EI) would lead to a series of fragment ions. Common fragmentation pathways would include the loss of the ethyl group (M-29), the loss of an iodine atom (M-127), and various cleavages of the ethenyl group and the aromatic ring. For the related compound 1-ethyl-2-iodobenzene (B90931), the molecular ion is observed at m/z 232, with a significant fragment at m/z 105, corresponding to the loss of iodine. nist.govnih.gov
GC-MS analysis is particularly useful for assessing the purity of this compound and identifying any synthetic byproducts or impurities. The retention time of the compound in the gas chromatograph provides an additional layer of identification.
| GC-MS Data (Predicted) | |
| Fragment | m/z |
| [M]⁺ | 272 |
| [M - CH₂CH₃]⁺ | 243 |
| [M - I]⁺ | 145 |
| [C₈H₉]⁺ | 105 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the ethyl group would show absorptions in the 2975-2850 cm⁻¹ range. docbrown.info
C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring and the ethenyl group would be observed in the 1620-1450 cm⁻¹ region.
C-H bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the fingerprint region (below 1000 cm⁻¹), and their specific positions can help confirm the substitution pattern.
C-I stretching: The carbon-iodine bond has a characteristic low-frequency vibration, typically found in the range of 600-500 cm⁻¹. docbrown.info
The IR spectrum of the related compound 1-ethyl-2-iodobenzene shows characteristic peaks that can be used for comparison. nist.gov
| IR Spectroscopy Data (Predicted) | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 2975 - 2850 |
| C=C stretch (aromatic and vinyl) | 1620 - 1450 |
| C-I stretch | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the conjugated system, involving the benzene ring and the ethenyl group, would lead to π-π* transitions. The iodine and ethyl substituents on the benzene ring would cause shifts in the absorption maxima (λ_max) compared to unsubstituted styrene (B11656) or iodobenzene (B50100). The UV-Vis spectrum can be useful for quantitative analysis and for monitoring reactions involving this compound.
X-ray Crystallography for Solid-State Structure Determination
If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the benzene ring and the geometry of the ethenyl and ethyl substituents. It would also reveal the packing of the molecules in the crystal lattice. While obtaining suitable crystals can be challenging, the resulting structural data is unparalleled in its detail and accuracy. rsc.org
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A reverse-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be suitable for the separation and analysis of this relatively nonpolar compound. sielc.comsielc.com The retention time of the compound would be characteristic under specific chromatographic conditions. A UV detector is typically used for detection, leveraging the compound's UV absorbance. This method can be scaled up for preparative separation to isolate pure this compound. sielc.com
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a primary tool for confirming its identity and assessing its purity. The volatility of styrene and its derivatives makes them amenable to GC analysis. nih.gov
In a typical GC analysis of similar aromatic compounds, a non-polar or medium-polarity capillary column is used. The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase. While specific retention data for this exact compound is not widely published, analysis of related structures such as ethylbenzene and styrene provides a reference. For instance, in the analysis of various benzene derivatives, temperature programming is often employed to ensure adequate separation of components with different boiling points. The mass spectrum obtained from GC-MS would provide a unique fragmentation pattern, allowing for unambiguous identification of this compound by showing the molecular ion peak and characteristic fragments resulting from the loss of ethyl, vinyl, or iodo groups.
Table 1: Illustrative GC Parameters for Analysis of Related Aromatic Compounds
| Parameter | Value |
| Column | Non-polar capillary (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Carrier Gas | Helium or Hydrogen |
Note: These are representative parameters and would require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
Table 2: Exemplary HPLC Conditions for Analysis of Styrene Derivatives
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: Gradient elution may be necessary to separate compounds with a wide range of polarities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, identifying compounds, and determining purity. youtube.com For the synthesis of this compound, which can be prepared through cross-coupling reactions such as the Heck or Suzuki reaction, TLC is an invaluable tool. acs.org
The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or a mixture of solvents). The polarity of the compound plays a crucial role in its retention factor (Rf). Due to its relatively non-polar nature, this compound would exhibit a moderate to high Rf value in a non-polar eluent system.
To monitor a reaction, small aliquots of the reaction mixture are spotted on the TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The choice of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used, with the ratio adjusted to optimize the separation. Visualization of the spots is typically achieved under UV light, as the aromatic ring of the compound will absorb UV radiation and appear as a dark spot on a fluorescent plate.
Table 3: General TLC Parameters for Monitoring Organic Reactions
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 9:1 v/v) |
| Spotting | Capillary tubes or micropipettes |
| Development | In a closed chamber saturated with the mobile phase |
| Visualization | UV lamp (254 nm) |
Note: The optimal mobile phase composition must be determined experimentally.
Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Insights
Beyond routine characterization, advanced analytical techniques can provide deeper insights into the reaction mechanisms involved in the synthesis of this compound. For instance, in situ monitoring techniques can track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.
For palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reaction, techniques such as in situ Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can be employed. These methods can help to identify key catalytic intermediates and understand the kinetics of different steps in the catalytic cycle. nih.gov
Furthermore, kinetic studies using quantitative techniques like HPLC or GC can be performed by taking samples from the reaction mixture at different time intervals. The data obtained can be used to build reaction profiles and test mechanistic hypotheses. For example, by systematically varying the concentrations of reactants and catalysts and observing the effect on the reaction rate, the rate-determining step of the reaction can be identified. While specific studies applying these advanced methodologies to this compound are not widely documented, the principles are well-established for similar cross-coupling reactions. nih.gov
Future Research Directions and Challenges in 4 Ethenyl 1 Ethyl 2 Iodobenzene Chemistry
Development of Novel and Sustainable Synthetic Routes
Future efforts should focus on "green chemistry" principles, such as atom economy and the use of renewable feedstocks. numberanalytics.com The exploration of one-pot cascade reactions, starting from biomass-derived precursors, could offer an environmentally benign alternative to conventional methods. ucl.ac.ukucl.ac.uk For instance, developing a synthetic pathway from bio-derived furfural (B47365) derivatives could significantly enhance the sustainability of its production. ucl.ac.uk
Furthermore, emerging technologies like flow chemistry present an opportunity to improve the synthesis of 4-Ethenyl-1-ethyl-2-iodobenzene. numberanalytics.com Continuous flow reactors can offer enhanced safety, better control over reaction parameters, and improved scalability compared to traditional batch processes. numberanalytics.com Biocatalysis, utilizing enzymes or whole microorganisms, is another promising avenue for the stereoselective and environmentally friendly synthesis of this and related aromatic compounds. nih.govnumberanalytics.com
Table 1: Comparison of Potential Synthetic Approaches for Substituted Aromatic Compounds
| Synthetic Approach | Advantages | Disadvantages | Relevant Research Areas |
| Traditional Multi-step Synthesis | Well-established methods | Low atom economy, hazardous reagents, waste generation | Process optimization, greener solvents |
| Green Chemistry Approaches | High atom economy, use of renewable resources, reduced waste numberanalytics.com | May require development of new catalytic systems | Biomass conversion, water-based synthesis ucl.ac.ukucl.ac.uk |
| Flow Chemistry | Improved safety, scalability, and process control numberanalytics.com | Initial setup costs, potential for clogging | Reactor design, process optimization |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly numberanalytics.com | Limited substrate scope, enzyme stability | Enzyme engineering, metabolic pathway design nih.gov |
Exploration of Unprecedented Reactivity Modes
The juxtaposition of the vinyl and iodo functionalities in this compound opens the door to a wide array of chemical transformations. The ortho-iodo-styrene motif is a particularly reactive scaffold. Future research should aim to uncover and harness unprecedented reactivity modes of this compound.
The vinyl group can participate in a variety of addition reactions, cycloadditions, and polymerizations. The carbon-iodine bond is a versatile handle for numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The proximity of the ethyl group could also influence the reactivity of the aromatic ring through steric and electronic effects.
A particularly exciting area for future exploration is the potential for radical-mediated reactions. Radicals are highly selective and tolerant of various functional groups, making them valuable tools in synthesis. jyu.fi Photoinduced activation of the carbon-iodine bond could provide a green and efficient method for generating aryl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org
Integration into Complex Chemical and Material Systems
The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers and functional materials. The vinyl group provides a straightforward route to polymerization, while the iodo and ethyl groups offer sites for post-polymerization modification, allowing for the fine-tuning of material properties.
Future research should focus on the radical polymerization of this compound to produce functionalized polystyrenes. youtube.com These polymers could exhibit unique thermal, optical, or electronic properties due to the presence of the heavy iodine atom and the potential for further functionalization. The resulting polymers could find applications in areas such as optoelectronics, as components of novel composites, or as precursors to advanced materials. researchgate.netchemrxiv.org
Moreover, the integration of this compound into more complex molecular architectures, such as dendrimers or supramolecular assemblies, could lead to materials with tailored functionalities. For example, its incorporation into cyclodextrin-based polymers has the potential to create materials for specialized adsorption applications. acs.org The development of copolymers with other functional monomers is another avenue to explore for creating materials with a wide range of properties. chemrxiv.org
Advancements in Catalytic Transformations
Catalysis is a key enabling technology for efficient and selective chemical synthesis. mdpi.com Future research on this compound will undoubtedly rely heavily on the development of advanced catalytic systems.
For the functionalization of the ethyl group, research into the selective oxidation of ethylbenzene (B125841) to valuable products like acetophenone (B1666503) provides a strong starting point. researchgate.netnih.govmdpi.com Developing catalysts that can selectively oxidize the ethyl group of this compound without affecting the vinyl or iodo functionalities would be a significant achievement. researchgate.net
In the realm of cross-coupling reactions, the development of more active, stable, and recyclable catalysts is an ongoing challenge. mdpi.com Palladium-catalyzed reactions are workhorses in this area, but research into catalysts based on more abundant and less expensive metals is a key goal of sustainable chemistry. nih.gov Furthermore, the use of directing groups to achieve selective C-H activation and functionalization of the aromatic ring is a powerful strategy that could be applied to this system. acs.org The catalytic dehydrogenation of the ethyl group to a second vinyl group could also be explored, potentially leading to interesting cross-linked polymers. rsc.org
Table 2: Potential Catalytic Transformations for this compound
| Transformation | Functional Group | Potential Catalysts | Research Focus |
| Cross-Coupling | Iodo | Palladium, Copper, Nickel complexes mdpi.comnih.gov | Development of highly active and selective catalysts, ligand design. |
| Oxidation | Ethyl | Cobalt, Manganese, Gold-based catalysts researchgate.netnih.govmdpi.com | Selective oxidation to ketones or alcohols, use of green oxidants. |
| Polymerization | Ethenyl | Radical initiators, transition metal catalysts youtube.comacs.org | Control of polymer stereochemistry and molecular weight. |
| C-H Activation | Aromatic C-H | Palladium, Rhodium, Iridium complexes | Regioselective functionalization of the aromatic ring. |
Synergistic Application of Experimental and Computational Approaches
The synergy between experimental and computational chemistry has become an indispensable tool for modern chemical research. nd.eduresearchgate.net For a molecule with the complexity of this compound, a combined experimental and computational approach will be crucial for elucidating its properties and reactivity.
Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic properties, and reaction mechanisms. researchgate.net This can provide valuable insights that guide experimental work, saving time and resources. acs.org For example, computational studies can help in the design of new catalysts by predicting their activity and selectivity. nd.edu They can also be used to understand the photophysical properties of potential polymers derived from this monomer. researchgate.net
Experimental studies, in turn, provide the necessary data to validate and refine computational models. jyu.fiuniversiteitleiden.nl The detailed characterization of reaction intermediates, for instance, can provide crucial information for understanding reaction mechanisms. ethz.ch The interplay between theory and experiment will be essential for unlocking the full potential of this compound chemistry. researchgate.net This integrated approach can accelerate the discovery of new reactions, materials, and applications. mdpi.com
Q & A
Basic Questions
Q. What are the most reliable synthetic routes for 4-Ethenyl-1-ethyl-2-iodobenzene, and how can purity be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 1-ethyl-2-iodobenzene derivatives and ethenyl boronic acids. Electrophilic iodination of pre-functionalized ethylbenzene precursors is another approach. Optimize purity by column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in ethanol/water mixtures. Monitor reaction progress using TLC and confirm purity via GC-MS (>95% by area normalization) .
Q. How can the structure of this compound be validated experimentally?
- Methodology : Use X-ray crystallography (SHELXL for refinement ) to resolve bond lengths and angles. Complement with spectroscopic techniques:
- NMR : Confirm aromatic protons (δ 6.5–7.5 ppm for ethenyl and ethyl substituents) and iodine’s deshielding effect.
- IR : Identify C-I stretching (~500 cm⁻¹) and ethenyl C=C (~1650 cm⁻¹).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .
Q. What analytical techniques are critical for monitoring degradation or isomerization during storage?
- Methodology : Conduct stability studies under varying conditions (light, temperature, pH). Use HPLC-DAD to detect degradation products (e.g., iodobenzene derivatives) and NMR to identify isomerization (e.g., ethenyl Z/E shifts). Store in amber vials at –20°C under inert gas to minimize decomposition .
Advanced Research Questions
Q. How can contradictions between crystallographic data and spectroscopic results be resolved for this compound?
- Methodology : Discrepancies (e.g., bond length deviations >0.05 Å) may arise from dynamic disorder in crystals or solvent interactions. Re-refine crystallographic data using SQUEEZE (Platon ) to account for disordered solvent. Validate with solid-state NMR (e.g., CP/MAS) to compare crystallographic and solution-phase conformations .
Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?
- Methodology : Design kinetic studies using a DoE (Design of Experiments) approach. Vary catalysts (PdCl₂ vs. Pd(OAc)₂), ligands (PPh₃ vs. XPhos), and solvents (THF vs. DMF). Monitor reaction progress via in situ Raman spectroscopy. Use Arrhenius plots to determine activation energies for competing pathways (e.g., β-hydride elimination vs. oxidative addition) .
Q. How can computational methods complement experimental data to predict regioselectivity in further functionalization?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-deficient sites. Compare with experimental results from electrophilic substitutions (e.g., nitration or bromination). Validate with Hammett plots using substituent constants (σ⁺) to correlate reactivity with electronic effects .
Q. What protocols ensure ethical handling of toxic intermediates in biomedical research involving this compound?
- Methodology : Follow OSHA guidelines for iodine-containing compounds (e.g., fume hood use, PPE). For in vivo studies, conduct acute toxicity assays (LD₅₀) in rodent models and adhere to IACUC protocols. Use LC-MS/MS to quantify residual iodine in biological samples and assess bioaccumulation risks .
Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?
- Methodology : Integrate automated crystal screening (e.g., Formulatrix NT8) with SHELXD/SHELXE for rapid phase determination. Use CIF validation tools (checkCIF ) to flag outliers. For polymorph screening, pair synchrotron XRD with DSC to map phase transitions .
Notes on Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
